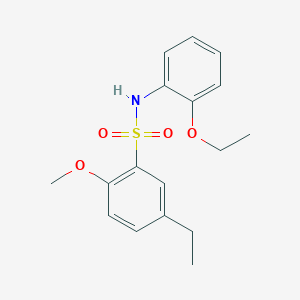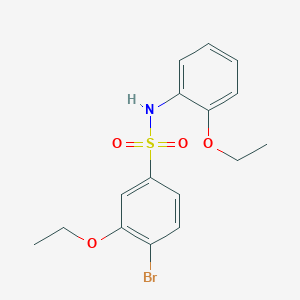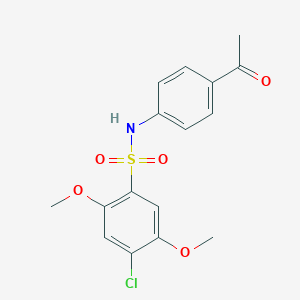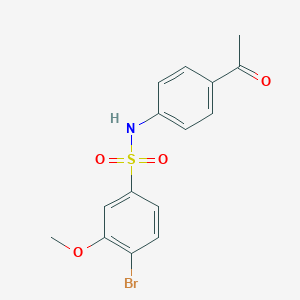![molecular formula C16H25NO2S B229134 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine, also known as TPSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine involves the binding of the compound to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its target substrates. This results in a range of downstream effects, including alterations in gene expression, changes in cellular morphology, and alterations in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine are diverse and depend on the specific experimental conditions and cell types being studied. Some of the effects that have been reported include alterations in cell morphology, changes in gene expression, and alterations in cell signaling pathways. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to induce apoptosis (programmed cell death) in certain cell types, making it a potentially useful tool for studying the mechanisms of cell death and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is its ability to selectively inhibit the activity of PKC, which can be a difficult enzyme to study due to its complex regulation and involvement in multiple cellular processes. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to be relatively stable and non-toxic, making it a safe and reliable tool for use in laboratory experiments. However, one limitation of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is that it may not be effective in all cell types or experimental conditions, and its effects can be difficult to interpret due to the complex nature of PKC signaling pathways.
Direcciones Futuras
There are a number of potential future directions for research involving 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new compounds that can selectively target different isoforms of PKC, which may have different functions in different cell types. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, which are characterized by dysregulation of PKC signaling pathways. Finally, further research is needed to fully understand the mechanisms of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds, and to determine their potential applications in a variety of experimental systems.
Métodos De Síntesis
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine can be synthesized using a number of different methods, including the reaction of piperidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and can be carried out in a variety of solvents including dichloromethane and tetrahydrofuran.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in a variety of cellular processes including signal transduction, gene expression, and cell growth and differentiation.
Propiedades
Fórmula molecular |
C16H25NO2S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-11-9-10-16(15(5)14(11)4)20(18,19)17-12(2)7-6-8-13(17)3/h9-10,12-13H,6-8H2,1-5H3 |
Clave InChI |
XWNYEZAFWQJENH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
SMILES canónico |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)